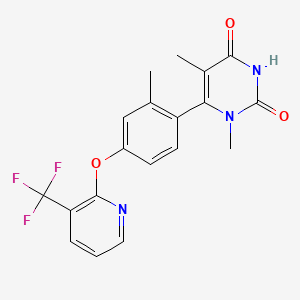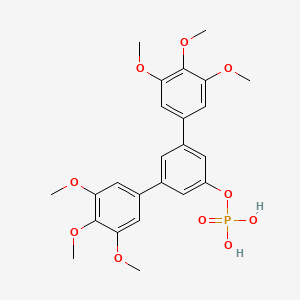
Tavapadon
Vue d'ensemble
Description
Tavapadon (developmental code names CVL-751, PF-06649751) is a dopamine receptor agonist currently under development for the treatment of Parkinson’s disease. It is taken orally and acts as a highly selective partial agonist of the dopamine D1 receptor (Ki = 9 nM) and the dopamine D5 receptor (Ki = 13 nM). Notably, it has no significant affinity or functional activity at the D2-like receptors (D2, D3, D4). This compound also exhibits biased agonism for Gs-coupled signaling at the D1-like receptors .
Applications De Recherche Scientifique
Tavapadon’s scientific research applications span multiple fields:
Chemistry: Its unique pharmacological profile makes it a valuable tool for studying dopamine receptor subtypes.
Biology: Researchers explore its effects on neuronal signaling pathways and receptor activation.
Medicine: Clinical trials focus on its efficacy in treating Parkinson’s disease.
Industry: Its potential as a therapeutic agent drives interest in pharmaceutical development.
Mécanisme D'action
Tavapadon exerts its effects by selectively binding to D1 and D5 dopamine receptors. These receptors play crucial roles in motor control and reward pathways. The exact molecular targets and pathways involved are still under investigation.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tavapadon plays a crucial role in biochemical reactions by acting as a selective partial agonist of the dopamine D1 and D5 receptors. It interacts with these receptors to modulate motor function. The compound shows biased agonism for Gs-coupled signaling, which is essential for its therapeutic effects . This compound binds to the dopamine D1 receptor with a high affinity (Ki = 8.54 nM), which is indicative of its potent interaction with this receptor subtype .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It differentially activates the direct motor pathway, which is responsible for the appropriate initiation of motor activity. This activation helps improve motor symptoms in Parkinson’s disease by enhancing motor control while minimizing adverse effects typically associated with non-selective dopamine stimulation . This compound also impacts cell signaling pathways by selectively targeting dopamine D1 and D5 receptors, which play a role in modulating signaling from the thalamus to the cortex .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively activating dopamine D1 and D5 receptors. This selective activation leads to the modulation of the direct motor pathway, enhancing motor function. The compound’s partial agonist properties help reduce the risk of prolonged receptor overexcitation and desensitization, which can lead to dyskinesias and exacerbation of “off” time . This compound also shows biased agonism for Gs-coupled signaling, which contributes to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained effects over time. The TEMPO trials, which include phase 3 studies, have shown that this compound provides consistent motor control benefits with an improved tolerability profile . The compound’s long half-life supports sustained 24-hour motor control, making it a promising candidate for long-term treatment of Parkinson’s disease .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. A dose-dependent increase in the frequency of nausea and headache was observed across trials, indicating that the appearance of these adverse effects is related to the speed of titration . Higher doses of this compound have been associated with improved motor control, but also with an increased risk of adverse effects such as orthostatic blood pressure changes and fatigue .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with dopamine receptors. By selectively targeting D1 and D5 receptors, this compound modulates the direct motor pathway, which is crucial for motor control in Parkinson’s disease . The compound’s partial agonist properties help maintain a balance between motor benefit and adverse effects, making it a promising therapeutic candidate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through selective targeting of dopamine D1 and D5 receptors. This selective targeting helps improve motor symptoms while minimizing adverse effects . The compound’s distribution within the brain is crucial for its therapeutic effects, as it needs to reach the striatum, thalamus, and motor cortex to modulate motor function .
Subcellular Localization
The subcellular localization of this compound is primarily within neurons, where it interacts with dopamine D1 and D5 receptors. This interaction is essential for its activity and function in modulating motor pathways . The compound’s selective targeting of these receptors helps improve motor control while minimizing adverse effects, making it a promising candidate for the treatment of Parkinson’s disease .
Méthodes De Préparation
The synthetic routes and reaction conditions for Tavapadon have not been widely disclosed in the literature. it is being investigated as a once-daily medication, either as a standalone therapy or as an adjunct to levodopa (LD) treatment .
Analyse Des Réactions Chimiques
Tavapadon undergoes various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific reagents and conditions are not publicly available. Major products formed from these reactions remain undisclosed.
Comparaison Avec Des Composés Similaires
Tavapadon stands out as the first and only selective D1/D5 receptor partial agonist for Parkinson’s disease. Other similar compounds include Mevidalen (LY-3154207) and Razpipadon (CVL-871) .
Propriétés
IUPAC Name |
1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXQLUNFKDZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337071 | |
| Record name | Tavapadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1643489-24-0 | |
| Record name | Tavapadon [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tavapadon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tavapadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAVAPADON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT4P8MJP8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Tavapadon interact with its target and what are the downstream effects?
A1: this compound is a novel, oral, partial agonist that selectively targets dopamine D1/D5 receptors [, ]. Unlike other dopaminergic agents that primarily target D2/D3 receptors, this compound's selectivity for D1/D5 receptors is hypothesized to offer therapeutic benefits in Parkinson's disease (PD) with a reduced risk of D2/D3-related adverse effects []. Activation of D1 receptors, primarily coupled to Gαs and Gαolf proteins, initiates downstream signaling cascades leading to increased cAMP production and modulation of neuronal activity []. This mechanism is thought to contribute to this compound's potential in improving motor symptoms associated with PD.
Q2: What is the mechanism behind this compound's potential for improved safety compared to D2/D3-targeting agents?
A2: While this compound's exact mechanism for potentially reducing adverse effects remains an area of investigation, its selectivity for D1/D5 receptors is considered key []. Traditional D2/D3-targeting agents, while effective, can lead to side effects such as dyskinesia and impulse control disorders. By primarily acting on the D1/D5 pathway, this compound may mitigate these issues. Further research is needed to fully elucidate this aspect.
Q3: How does this compound's activity at D1 receptors coupled to Gαs and Gαolf differ from other D1 agonists?
A3: Studies using bioluminescence resonance energy transfer (BRET) assays and cAMP production assays have revealed interesting differences in this compound's activity compared to other D1 agonists []. While some tetracyclic catechol D1 agonists exhibited full agonism at D1 receptors coupled to Gαs but partial agonism at those coupled to Gαolf, this compound displayed the opposite profile – full agonism at Gαolf and partial agonism at Gαs []. This unique activity profile suggests the possibility of region-specific pharmacology, which could be relevant for optimizing therapeutic outcomes in PD and other neurological disorders.
Q4: What is the current status of this compound's clinical development for Parkinson's disease?
A4: this compound is currently being investigated in a phase 3 clinical trial program (TEMPO) designed to evaluate its efficacy, safety, and tolerability in individuals with PD []. The program encompasses multiple trials, including TEMPO-1 and TEMPO-2, which focus on early PD, and TEMPO-3, which is evaluating this compound as an adjunctive therapy in individuals with advanced PD already receiving levodopa treatment []. These trials are crucial for determining the clinical utility of this compound in managing different stages of PD.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)
![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)

